molecular formula C9H9N B096295 (1-Isocyanoethyl)benzene CAS No. 17329-20-3

(1-Isocyanoethyl)benzene

Cat. No.: B096295
CAS No.: 17329-20-3
M. Wt: 131.17 g/mol
InChI Key: KCCAPMXVCPVFEH-UHFFFAOYSA-N
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Description

(1-Isocyanoethyl)benzene is an organic compound with the chemical formula C9H9NThis compound is a colorless liquid with a density of 0.965 g/mL and a boiling point of 98°C at 13.5018 mmHg . It is relatively stable at room temperature but should be stored away from prolonged exposure to sunlight.

Mechanism of Action

Target of Action

Isocyanides, in general, are known for their metal coordinating properties . This suggests that (1-Isocyanoethyl)benzene may interact with metal ions or metal-containing proteins in the body.

Mode of Action

Isocyanides are known to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . This suggests that this compound may interact with its targets, leading to changes that inhibit the growth or function of certain cells or organisms.

Pharmacokinetics

The compound’s molecular weight of 13118 Da suggests that it may be absorbed and distributed throughout the body. The compound’s water solubility is reported to be insoluble , which could impact its bioavailability and distribution.

Result of Action

Given the known biological activity of isocyanides, it is likely that the compound’s action results in the inhibition of growth or function in certain cells or organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s boiling point is 98 °C , suggesting that it is stable under normal physiological conditions. Its insolubility in water may limit its distribution in aqueous environments within the body.

Preparation Methods

The preparation of (1-Isocyanoethyl)benzene can be achieved through the reaction of methylbenzyl bromide with isonitrile. The specific steps are as follows :

  • Methylbenzyl bromide is heated to react with isonitrile in an appropriate solvent.
  • The resulting product is purified by distillation or other technical means.

In industrial settings, the synthesis of isocyanides often involves the dehydration of formamides. This method can be adapted for the preparation of this compound by using phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane .

Chemical Reactions Analysis

(1-Isocyanoethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert this compound to amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(1-Isocyanoethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

(1-Isocyanoethyl)benzene can be compared with other similar compounds, such as:

    Benzyl isocyanide: Similar in structure but lacks the methyl group on the ethyl chain.

    Phenyl isocyanide: Contains a phenyl group directly attached to the isocyanide group without the ethyl spacer.

    Alpha-methylbenzyl isocyanide: Another name for this compound, highlighting its structural similarity to benzyl isocyanide with an additional methyl group.

The uniqueness of this compound lies in its specific structure, which allows for distinct reactivity and applications in various fields .

Properties

IUPAC Name

1-isocyanoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCAPMXVCPVFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334188
Record name (1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17329-20-3
Record name (1-isocyanoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes (1-isocyanoethyl)benzene unique in its interaction with rhodium(II) complexes compared to other similar ligands?

A1: The research paper focuses on the interaction of various ligands with two types of rhodium(II) complexes: rhodium(II) tetraformamidinate and rhodium(II) tetracarboxylates. Interestingly, this compound selectively binds with rhodium(II) tetraformamidinate but not with rhodium(II) tetracarboxylates. [] This selectivity is in contrast to other ligands with functional groups like hydroxyl, sulfhydryl, isocyanate, and isothiocyanate, which do not bind with rhodium(II) tetraformamidinate but form adducts with rhodium(II) tetracarboxylates. [] This suggests that the steric and electronic properties of this compound, specifically the presence of the isonitrile group and its position within the molecule, play a crucial role in its selective binding affinity towards rhodium(II) tetraformamidinate. Further research, potentially involving computational modeling and analysis of binding energies, could provide deeper insights into this specific interaction.

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